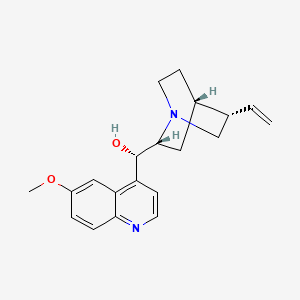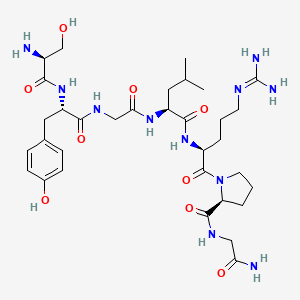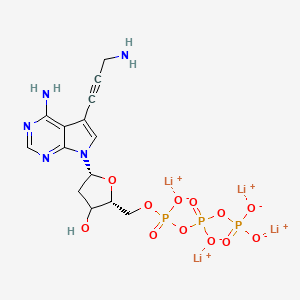
Metallo-|A-lactamase-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metallo-|A-lactamase-IN-8 is a compound that has garnered significant attention due to its potential in combating antibiotic resistance. This compound functions as an inhibitor of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. The increasing prevalence of metallo-β-lactamase-producing bacteria poses a substantial threat to public health, making the development of effective inhibitors like this compound crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metallo-|A-lactamase-IN-8 typically involves the use of advanced organic synthesis techniques. One common method includes the use of magnetic zeolitic imidazolate frameworks-8 (ZIF-8) for immobilizing metallo-β-lactamases. This process involves a one-pot method in an aqueous solution, where Fe₃O₄@ZIF-8@MBLs are synthesized. The morphology and chemical structure of the synthesized compound are characterized using various techniques such as scanning electron microscopy, energy dispersive spectra, X-ray diffraction, and infrared spectra .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring the compound’s stability and activity under industrial conditions. The use of magnetic porous polymers in the synthesis process enhances the compound’s degradation ability, reusability, and stability under harsh conditions .
Chemical Reactions Analysis
Types of Reactions: Metallo-|A-lactamase-IN-8 undergoes various chemical reactions, primarily focusing on its interaction with β-lactam antibiotics. The compound is involved in hydrolysis reactions, where it breaks down the β-lactam ring of antibiotics, rendering them inactive. This hydrolytic activity is facilitated by the presence of zinc ions in the active site of the enzyme .
Common Reagents and Conditions: The hydrolysis reactions involving this compound typically require the presence of zinc ions as cofactors. The reactions are carried out under controlled conditions, including specific pH levels and temperatures, to ensure optimal activity of the compound .
Major Products Formed: The primary products formed from the reactions involving this compound are the hydrolyzed forms of β-lactam antibiotics. These products are inactive and unable to exert their antibacterial effects, thereby neutralizing the threat posed by antibiotic-resistant bacteria .
Scientific Research Applications
Metallo-|A-lactamase-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the mechanisms of antibiotic resistance and to develop new inhibitors that can combat resistant bacteria. In biology, it is employed to understand the genetic and structural basis of metallo-β-lactamase activity and its role in bacterial resistance .
In medicine, this compound is being investigated for its potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This has significant implications for the treatment of infections caused by multidrug-resistant bacteria. In industry, the compound is used in the development of new antimicrobial agents and in the design of advanced materials for environmental applications, such as the degradation of residual antibiotics in aqueous environments .
Mechanism of Action
Metallo-|A-lactamase-IN-8 exerts its effects by inhibiting the activity of metallo-β-lactamases. These enzymes use zinc ions as cofactors to hydrolyze the β-lactam ring of antibiotics. This compound binds to the active site of the enzyme, chelating the zinc ions and preventing the hydrolysis reaction. This inhibition restores the activity of β-lactam antibiotics, allowing them to effectively target and kill resistant bacteria .
Comparison with Similar Compounds
Metallo-|A-lactamase-IN-8 is unique in its ability to inhibit a broad range of metallo-β-lactamases, including those that are resistant to other inhibitors. Similar compounds include indole-2-carboxylates, which also inhibit metallo-β-lactamases by mimicking the interaction of antibiotics with the enzymes . Other related compounds include phosphonamidate monoesters, which inhibit metallo-β-lactamases by binding to the active site and chelating the zinc ions .
In comparison to these compounds, this compound exhibits superior stability and activity under various conditions, making it a promising candidate for further development and clinical application.
Properties
Molecular Formula |
C13H11ClN2O4S |
|---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-hydroxybenzamide |
InChI |
InChI=1S/C13H11ClN2O4S/c14-10-3-7-12(8-4-10)21(19,20)16-11-5-1-9(2-6-11)13(17)15-18/h1-8,16,18H,(H,15,17) |
InChI Key |
RPRDFXZWOJZMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)







![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
